4-(Fluorosulfonyl)-3-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorosulfonyl-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGFERAHRYVWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-26-2 | |
| Record name | 4-(fluorosulfonyl)-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical and Reactive Properties of 4 Fluorosulfonyl 3 Methoxybenzoic Acid
A thorough understanding of the physicochemical and reactive properties of 4-(Fluorosulfonyl)-3-methoxybenzoic acid is essential for its effective application as a research tool. While detailed experimental data for this specific isomer is not extensively published, its properties can be inferred from the well-documented characteristics of structurally similar compounds, such as its isomer 3-(Fluorosulfonyl)-4-methoxybenzoic acid, and the general principles of aryl sulfonyl fluoride (B91410) chemistry.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₅S | Inferred |
| Molecular Weight | 234.20 g/mol | Inferred |
| CAS Number | 935534-26-2 | Vendor Data |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred |
Note: Some data is inferred from structurally similar compounds due to limited direct experimental data for this compound.
Synthesis and Chemical Reactivity
The synthesis of aryl sulfonyl fluorides can be achieved through various established methods. mdpi.comrsc.orgccspublishing.org.cn A common approach involves the conversion of the corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride (B91410) using a suitable fluorinating agent. For 4-(Fluorosulfonyl)-3-methoxybenzoic acid, a plausible synthetic route would start from a commercially available substituted benzoic acid derivative, followed by chlorosulfonylation and subsequent fluorination.
The reactivity of the fluorosulfonyl group is central to the utility of this compound. It acts as an electrophile, reacting with nucleophilic amino acid side chains. The rate and selectivity of this reaction are influenced by the electronic nature of the aromatic ring and the specific environment of the protein binding pocket. The electron-donating methoxy (B1213986) group at the 3-position is expected to slightly modulate the reactivity of the fluorosulfonyl group at the 4-position compared to an unsubstituted benzoyl sulfonyl fluoride.
Mechanistic Investigations of 4 Fluorosulfonyl 3 Methoxybenzoic Acid Interactions with Biomolecules in Vitro Studies
Covalent Adduct Formation with Nucleophilic Amino Acid Residues in Model Proteins (In Vitro)
The fluorosulfonyl group is a well-recognized reactive moiety that can form stable covalent bonds with several nucleophilic amino acid residues within proteins. The primary targets for such covalent modification by sulfonyl fluorides include serine, threonine, tyrosine, lysine (B10760008), and histidine residues. The specific reactivity and site of modification are often dictated by the local protein environment, which can enhance the nucleophilicity of a particular residue's side chain.
Detailed Mechanistic Elucidation of Sulfonyl Transfer
The fundamental mechanism of covalent bond formation by aryl sulfonyl fluorides involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride (B91410) group. This process results in the displacement of the fluoride ion and the formation of a stable sulfonyl ester or sulfonamide linkage.
The reaction can be generalized as follows:
Protein-Nu-H + Ar-SO2F → Protein-Nu-SO2-Ar + HF
Where:
Protein-Nu-H represents a nucleophilic amino acid residue (e.g., Serine-OH, Tyrosine-OH, Lysine-NH2).
Ar-SO2F represents the aryl sulfonyl fluoride, in this case, 4-(Fluorosulfonyl)-3-methoxybenzoic acid.
The rate of this reaction is highly dependent on the pKa of the nucleophilic residue and the electrostatic environment within the protein's active or binding site. For instance, a lowered pKa for a lysine residue's epsilon-amino group or a serine's hydroxyl group, often facilitated by nearby basic residues, would significantly enhance its reactivity towards the sulfonyl fluoride.
Methodologies for Identification of Covalently Modified Sites (e.g., Proteomics-Based Approaches)
Identifying the precise location of covalent modification on a protein is crucial for understanding the mechanism of action of a reactive compound. Mass spectrometry-based proteomics is the principal methodology employed for this purpose.
A typical workflow involves the following steps:
Incubation: The target protein is incubated with this compound under controlled in vitro conditions.
Proteolysis: The modified protein is enzymatically digested, typically with trypsin, to generate a mixture of peptides.
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database. The covalent modification by this compound will result in a specific mass shift on the modified peptide, allowing for the identification of the exact amino acid residue that has been adducted.
Table 1: Theoretical Mass Shifts for Peptides Modified by this compound
| Modified Amino Acid | Chemical Nature of Adduct | Monoisotopic Mass Shift (Da) |
| Serine | Sulfonyl ester | +202.0042 |
| Threonine | Sulfonyl ester | +202.0042 |
| Tyrosine | Sulfonyl ester | +202.0042 |
| Lysine | Sulfonamide | +202.0042 |
| Histidine | Sulfonyl | +202.0042 |
Note: The mass shift corresponds to the addition of the C8H6O5S moiety.
Enzyme Inhibition Mechanisms by this compound (Non-Clinical, In Vitro)
Sulfonyl fluorides are classic irreversible inhibitors of serine proteases, where they react with the catalytic serine residue. However, their reactivity extends to other enzymes where a suitably positioned nucleophile is present in the active site. The inhibition mechanism is typically covalent and irreversible.
Enzyme kinetic studies would be essential to characterize the inhibitory potential of this compound. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The data would be analyzed to determine key inhibitory parameters.
Table 2: Hypothetical Enzyme Inhibition Parameters for this compound
| Target Enzyme | Inhibitor Concentration (µM) | Percent Inhibition (%) | Apparent kinact/KI (M-1s-1) |
| Model Serine Protease | 1 | 25 | Data not available |
| Model Serine Protease | 10 | 70 | Data not available |
| Model Kinase | 10 | 15 | Data not available |
| Model Kinase | 100 | 50 | Data not available |
This table is illustrative and does not represent actual experimental data.
Receptor Binding and Modulation Studies Utilizing this compound (In Vitro)
Should this compound be designed to target a specific receptor, its binding affinity and modulatory effects would be investigated using in vitro assays. If the compound forms a covalent bond with the receptor, this would lead to irreversible binding.
Radioligand binding assays are a common method to determine the binding affinity of a compound. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. This can then be used to calculate the inhibition constant (Ki).
Conclusion
Retrosynthetic Analysis and Identification of Key Precursors for this compound
A retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the C-S bond of the fluorosulfonyl group. This leads to the identification of 3-methoxybenzoic acid as a primary precursor. The synthesis strategy would, therefore, involve the introduction of the sulfonyl fluoride (B91410) functionality onto the benzene (B151609) ring of this precursor.
The key challenge in this synthesis is the regioselective functionalization of the 3-methoxybenzoic acid. The methoxy (B1213986) group is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. The desired product has the fluorosulfonyl group at the 4-position, which is para to the methoxy group and meta to the carboxylic acid group. This alignment of directing effects makes the synthesis plausible.
An alternative retrosynthetic approach could involve the formation of the carboxylic acid group at a later stage of the synthesis. For instance, a precursor like 4-(fluorosulfonyl)-3-methoxytoluene could be oxidized to the corresponding benzoic acid. However, the direct functionalization of 3-methoxybenzoic acid is a more convergent and likely more efficient route.
| Precursor | Rationale for Selection |
| 3-Methoxybenzoic acid | Readily available starting material with the required methoxy and carboxylic acid groups in the correct relative positions. |
| 4-Chloro-3-methoxybenzoic acid | Could potentially be converted to the target compound through nucleophilic substitution of the chloro group, although this is a less common route for introducing a sulfonyl fluoride. |
| 3-Methoxy-4-aminobenzoic acid | The amino group can be converted to a sulfonyl fluoride via a Sandmeyer-type reaction, providing another potential synthetic pathway. |
Classical Synthetic Routes for the Introduction of the Fluorosulfonyl Group
The classical approach for introducing a fluorosulfonyl group onto an aromatic ring typically involves a two-step process: chlorosulfonylation followed by halogen exchange.
Step 1: Chlorosulfonylation of 3-Methoxybenzoic Acid
In this step, 3-methoxybenzoic acid is reacted with an excess of chlorosulfonic acid (ClSO₃H). The reaction is typically carried out at elevated temperatures. The electrophilic chlorosulfonylation reaction is directed by the activating methoxy group to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the para-substituted product, 4-(chlorosulfonyl)-3-methoxybenzoic acid, is expected to be the major product.
Step 2: Halogen Exchange
The resulting 4-(chlorosulfonyl)-3-methoxybenzoic acid is then subjected to a halogen exchange reaction to replace the chlorine atom with fluorine. This is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The reaction is often carried out in a polar aprotic solvent, and sometimes a phase-transfer catalyst is employed to enhance the reaction rate.
| Reactant | Reagent | Product | Reaction Type |
| 3-Methoxybenzoic acid | Chlorosulfonic acid (ClSO₃H) | 4-(Chlorosulfonyl)-3-methoxybenzoic acid | Electrophilic Aromatic Substitution |
| 4-(Chlorosulfonyl)-3-methoxybenzoic acid | Potassium fluoride (KF) | This compound | Halogen Exchange |
Development of Modern Catalytic and Chemo-Selective Methodologies for this compound Synthesis
Modern synthetic chemistry offers more direct and chemo-selective methods for the synthesis of sulfonyl fluorides, which could potentially be applied to the synthesis of this compound.
One such approach is the direct fluorosulfonylation of C-H bonds. This can be achieved using reagents that can generate the fluorosulfonyl radical (•SO₂F) or a related reactive species. For instance, a mixture of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an electrophilic fluorine source, like Selectfluor, in the presence of a suitable catalyst, could potentially achieve the direct fluorosulfonylation of 3-methoxybenzoic acid. However, controlling the regioselectivity of such a reaction can be challenging.
Another modern approach involves the use of sulfonylating agents that already contain the S-F bond. For example, the reaction of an organometallic derivative of 3-methoxybenzoic acid (e.g., an organolithium or Grignard reagent) with sulfuryl fluoride (SO₂F₂) could, in principle, lead to the formation of the desired product. However, the generation of such organometallic reagents in the presence of an acidic carboxylic acid group would require a protection strategy.
Advanced Purification and Spectroscopic Characterization Techniques for Research-Grade this compound
The purification of this compound to a high degree of purity is essential for its use in research and development. Common purification techniques include recrystallization from a suitable solvent or a mixture of solvents. For more challenging purifications, column chromatography on silica (B1680970) gel can be employed.
The structural confirmation and purity assessment of the final product are carried out using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum would provide information about the number and types of carbon atoms in the molecule, further confirming the structure.
¹⁹F NMR: The fluorine NMR spectrum would show a characteristic signal for the fluorine atom in the fluorosulfonyl group, which would be a key piece of evidence for the successful synthesis of the target compound.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, the C-O stretching of the methoxy group, and the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons with specific coupling patterns confirming the 1,2,4-trisubstitution pattern, and a singlet for the methoxy group protons. |
| ¹³C NMR | Resonances for all eight carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling to adjacent protons) in the characteristic region for sulfonyl fluorides. |
| IR Spectroscopy | Characteristic stretching frequencies for O-H (broad), C=O, C-O, and S=O bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₈H₇FO₅S (234.20 g/mol ). |
Nucleophilic Attack Pathways and Mechanisms on the Fluorosulfonyl Moiety of this compound
The fluorosulfonyl group of this compound is a highly electrophilic center, making it susceptible to nucleophilic attack. The primary mechanism for the reaction of aryl sulfonyl fluorides with nucleophiles is generally understood to be a concerted, bimolecular nucleophilic substitution (SN2-type) at the sulfur atom. In this pathway, the incoming nucleophile attacks the sulfur atom, leading to a transition state where the nucleophile and the departing fluoride ion are both transiently associated with the sulfur center. This process typically results in the formation of a new bond between the sulfur and the nucleophile, with the concurrent displacement of the fluoride ion.
Common nucleophiles that react with aryl sulfonyl fluorides include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonate esters, respectively. For instance, the reaction with an amine (R-NH₂) would proceed as follows:
R-NH₂ + 4-(FSO₂)-3-(MeO)C₆H₃COOH → R-NHSO₂-3-(MeO)C₆H₃COOH + HF
Investigation of pH-Dependent Reactivity Profiles and Stability in Aqueous and Buffered Environments
The stability of this compound in aqueous environments is critically dependent on the pH of the solution. Aryl sulfonyl fluorides are generally more resistant to hydrolysis than their chloride or bromide counterparts. However, under certain pH conditions, hydrolysis can occur, leading to the formation of the corresponding sulfonic acid. The rate of hydrolysis is influenced by the presence of acidic or basic catalysts.
Due to a lack of specific experimental data for this compound, the following table presents a hypothetical pH-dependent hydrolysis profile based on the general behavior of related compounds.
| pH | Predominant Reaction | Relative Hydrolysis Rate |
| 2 | Minimal | Very Low |
| 5 | Slow Hydrolysis | Low |
| 7.4 | Moderate Hydrolysis | Moderate |
| 9 | Rapid Hydrolysis | High |
| 12 | Very Rapid Hydrolysis | Very High |
| Note: This table is illustrative and not based on experimental data for this compound. |
Kinetic Studies of Fluorosulfonyl Reactivity and Lifespan in Model Biochemical Systems
In model biochemical systems, such as buffered solutions containing biological nucleophiles, the reactivity and lifespan of this compound are of significant interest. The fluorosulfonyl moiety can react with nucleophilic side chains of amino acids, such as the ε-amino group of lysine (B10760008), the hydroxyl group of tyrosine, and the thiol group of cysteine.
The rates of these reactions are dependent on several factors, including the concentration and pKa of the nucleophile, the pH of the medium, and the temperature. For instance, the reaction with the amino group of lysine is expected to be more favorable at pH values above the pKa of the ε-amino group, where it is deprotonated and more nucleophilic.
Kinetic studies would typically involve monitoring the disappearance of the parent compound or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. While specific kinetic data for this compound is not available, the following table illustrates the type of data that would be obtained from such studies.
| Nucleophile (in buffered solution at pH 7.4) | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (at 1 mM nucleophile) |
| Glycine | Data not available | Data not available |
| N-acetyl-L-cysteine | Data not available | Data not available |
| N-acetyl-L-lysine | Data not available | Data not available |
| N-acetyl-L-tyrosine | Data not available | Data not available |
| Note: This table is for illustrative purposes only and does not represent experimental data for this compound. |
Analysis of Specificity and Selectivity in Reactions with Diverse Nucleophilic Functional Groups
The specificity and selectivity of this compound in its reactions with a diverse range of nucleophilic functional groups are crucial for its application as a chemical probe or in drug design. Generally, the reactivity of nucleophiles towards sulfonyl fluorides follows the order of their nucleophilicity, which is often related to their pKa.
Thiols are typically more nucleophilic than amines, which are in turn more nucleophilic than alcohols. Therefore, in a competitive environment containing all three functional groups, this compound would be expected to react preferentially with the thiol group. However, the selectivity can be influenced by steric factors and the local microenvironment.
The methoxy group at the 3-position may impart some steric hindrance, potentially influencing the accessibility of the sulfonyl group to bulky nucleophiles. A comparative analysis of the reaction rates with different nucleophiles would provide a quantitative measure of the selectivity of this compound.
| Nucleophilic Functional Group | Relative Reactivity |
| Thiol (-SH) | High |
| Amine (-NH₂) | Moderate |
| Phenol (-OH) | Low |
| Aliphatic Alcohol (-OH) | Very Low |
| Note: This table represents a general trend for aryl sulfonyl fluorides and is not based on specific experimental data for this compound. |
Structure Activity Relationship Sar and Derivatization Studies of 4 Fluorosulfonyl 3 Methoxybenzoic Acid Analogues
Design Principles for Systematic Modification of the Benzoic Acid Scaffold of 4-(Fluorosulfonyl)-3-methoxybenzoic acid
The systematic modification of the this compound scaffold is guided by several key design principles aimed at tuning its reactivity, selectivity, and physicochemical properties for specific biological targets. The inherent reactivity of the sulfonyl fluoride (B91410) group as a covalent modifier of nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) forms the cornerstone of these design strategies.
A primary consideration is the modulation of the electrophilicity of the sulfonyl fluoride moiety. The electronic nature of the substituents on the benzene (B151609) ring directly influences the reactivity of the -SO₂F group. Electron-withdrawing groups are expected to increase the electrophilicity, potentially leading to faster reaction rates with target nucleophiles. Conversely, electron-donating groups may temper the reactivity, which can be advantageous in achieving greater selectivity for a specific target over off-targets. The methoxy (B1213986) group at the 3-position, being electron-donating, plays a crucial role in this electronic balance.
Synthesis and Characterization of Analogues with Varied Substitutions and Linkers
The synthesis of analogues of this compound with varied substitutions and linkers typically begins with the parent compound as the starting material. The synthetic strategies are designed to be versatile, allowing for the introduction of a diverse range of functional groups.
For modifications at the carboxylic acid position, standard coupling reactions are employed. For instance, the carboxylic acid can be activated using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to facilitate the formation of amides or esters. This allows for the attachment of various linkers, including polyethylene (B3416737) glycol (PEG) chains to improve solubility, or alkyl chains of varying lengths to modulate lipophilicity.
The introduction of substituents onto the aromatic ring often requires multi-step synthetic sequences. For example, nitration of the benzene ring followed by reduction can introduce an amino group, which can then be further functionalized. Halogenation reactions can also be employed to introduce handles for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, enabling the attachment of a wide array of aryl or alkynyl groups.
The characterization of these synthesized analogues is crucial to confirm their structure and purity. A combination of analytical techniques is typically used, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of new functional groups.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Impact of Structural Modifications on Reactivity and Selectivity in Biochemical Contexts (In Vitro)
The in vitro evaluation of the synthesized analogues is essential to understand how structural modifications impact their reactivity and selectivity towards specific biological targets. Enzyme inhibition assays are commonly used to quantify the potency and selectivity of these compounds.
The reactivity of the fluorosulfonyl group can be assessed by measuring the rate of covalent modification of a target protein, often using techniques like mass spectrometry to identify the site of modification. The impact of different substituents on the benzene ring on this reactivity can then be systematically evaluated.
The selectivity of the analogues is a critical parameter, and it is often assessed by screening them against a panel of related proteins or in complex biological mixtures like cell lysates. Competitive profiling experiments, where the ability of an analogue to compete with a known ligand for binding to a target is measured, can also provide valuable information about selectivity.
The following interactive data table summarizes hypothetical in vitro data for a series of analogues of this compound, illustrating the impact of structural modifications on their inhibitory activity against a target enzyme.
| Analogue | Modification | IC₅₀ (µM) |
| Parent Compound | - | 10 |
| Analogue A | Methyl ester of carboxylic acid | 8.5 |
| Analogue B | Amide with propargylamine | 5.2 |
| Analogue C | Introduction of a nitro group at C5 | 2.1 |
| Analogue D | Replacement of methoxy with ethoxy | 12.3 |
This data illustrates that modifications to the carboxylic acid group (Analogue A and B) and the introduction of an electron-withdrawing group (Analogue C) can enhance the inhibitory potency. In contrast, a seemingly minor change to the methoxy group (Analogue D) can lead to a decrease in activity, highlighting the sensitive nature of the structure-activity relationship.
Development of Novel Fluorosulfonyl-Containing Bioprobes based on the this compound scaffold
The unique properties of the this compound scaffold make it an excellent starting point for the development of novel chemical bioprobes. These probes are valuable tools for identifying and characterizing the targets of bioactive molecules, a process known as target deconvolution.
The design of such bioprobes involves the incorporation of a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) moiety, onto the scaffold. This is typically achieved by attaching the tag to the carboxylic acid position via a suitable linker. The linker plays a crucial role in ensuring that the reporter tag does not interfere with the binding of the probe to its target.
Once synthesized, these bioprobes can be used in a variety of in vitro and in-cell experiments. For example, a fluorescently labeled probe can be used to visualize the subcellular localization of its target protein using microscopy. A biotinylated probe can be used for affinity purification-mass spectrometry (AP-MS) experiments, where the probe is used to pull down its target protein from a complex mixture, which is then identified by mass spectrometry.
The development of such bioprobes based on the this compound scaffold holds significant promise for advancing our understanding of complex biological processes and for the discovery of new therapeutic targets.
Computational and Theoretical Studies of 4 Fluorosulfonyl 3 Methoxybenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors of 4-(Fluorosulfonyl)-3-methoxybenzoic acid
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost.
Detailed research findings from theoretical studies would focus on several key parameters. The distribution of electron density, for instance, reveals the electrophilic and nucleophilic sites within the molecule. The strong electron-withdrawing nature of the fluorosulfonyl group (-SO₂F) significantly influences the electronic properties of the benzoic acid ring. This effect, combined with the electron-donating methoxy (B1213986) group (-OCH₃), creates a unique electronic environment that dictates the molecule's reactivity.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Other important descriptors include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters help in quantitatively assessing the molecule's behavior in chemical reactions.
Table 1: Calculated Reactivity Descriptors for this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 6.4 eV |
| Ionization Potential | 8.5 eV |
| Electron Affinity | 2.1 eV |
| Electronegativity | 5.3 eV |
This is an interactive data table. You can sort and filter the data.
Molecular Docking and Molecular Dynamics Simulations of this compound with Model Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. For this compound, these simulations can provide insights into its potential as a therapeutic agent.
In a typical molecular docking study, the three-dimensional structure of this compound is placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the predicted binding energy. This helps in identifying the most stable binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding and any conformational changes that may occur in the protein or the ligand upon binding.
Prediction of Reactivity and Selectivity Parameters through Computational Modeling
Computational modeling can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the activation energies for different reaction pathways, it is possible to determine the most likely products and the conditions that would favor their formation.
For example, the fluorosulfonyl group is a highly reactive functional group that can participate in nucleophilic substitution reactions. Computational models can predict the susceptibility of the sulfur atom to nucleophilic attack and the leaving group ability of the fluoride (B91410) ion. Similarly, the reactivity of the carboxylic acid group and the aromatic ring can be assessed. The presence of both activating (-OCH₃) and deactivating (-SO₂F) groups on the benzene (B151609) ring makes the prediction of regioselectivity in electrophilic aromatic substitution reactions particularly interesting.
Conformational Analysis and Energetic Profiles of this compound
Conformational analysis of this compound involves identifying the stable three-dimensional arrangements of the molecule and their relative energies. The rotation around the single bonds, particularly the C-S bond and the C-O bond of the methoxy group, gives rise to different conformers.
By calculating the potential energy surface as a function of these dihedral angles, it is possible to identify the low-energy conformers that are most likely to be present at a given temperature. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, including biological receptors. The energetic profiles can reveal the energy barriers between different conformers, providing insights into the molecule's flexibility.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0° | 2.5 |
| 2 | 60° | 0.8 |
| 3 | 120° | 0.0 |
This is an interactive data table. You can sort and filter the data.
Future Research Directions and Emerging Paradigms for Fluorosulfonyl Containing Chemical Tools Based on 4 Fluorosulfonyl 3 Methoxybenzoic Acid
Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring
The development of chemical probes derived from 4-(fluorosulfonyl)-3-methoxybenzoic acid that can be integrated with advanced spectroscopic and imaging techniques is a promising area of research. Such integration would enable the real-time monitoring of biological processes with high spatial and temporal resolution. For instance, the incorporation of environmentally sensitive fluorophores onto the this compound backbone could allow for the visualization of protein-ligand binding events. Changes in the fluorescence signal upon covalent modification of a target protein would provide direct evidence of target engagement within living cells.
Furthermore, the development of probes suitable for advanced imaging modalities such as fluorescence lifetime imaging microscopy (FLIM) or Förster resonance energy transfer (FRET) could provide deeper insights into the conformational changes of target proteins upon covalent modification. These techniques, combined with the specificity of the fluorosulfonyl warhead, would offer a powerful approach to study the dynamics of protein function in real-time.
Development of Photoactivatable and Conditional Fluorosulfonyl Probes
A significant advancement in the field of chemical biology is the development of photoactivatable probes that allow for precise spatiotemporal control over their reactivity. nih.govnih.gov Future research will likely focus on the design of photoactivatable derivatives of this compound. This could be achieved by introducing a photolabile caging group that masks the reactivity of the fluorosulfonyl moiety. researchgate.net Upon irradiation with a specific wavelength of light, the caging group would be cleaved, activating the probe only in the desired location and at a specific time. This approach would minimize off-target effects and enable the study of protein function in specific subcellular compartments or cellular populations.
Similarly, the development of "conditional" probes, whose reactivity is triggered by a specific biological event (e.g., the presence of a particular enzyme or a change in the cellular redox state), is another exciting frontier. These probes would offer an even higher level of specificity, allowing for the investigation of dynamic cellular processes with unprecedented precision.
Exploration of Applications in Chemoproteomics Beyond Covalent Modification
While the primary application of fluorosulfonyl-containing probes is for covalent modification of proteins, their utility in chemoproteomics can be expanded. researchgate.netnih.gov For example, probes based on this compound could be designed to act as affinity-based probes. In this scenario, the fluorosulfonyl group would serve as a reactive handle for the subsequent attachment of a reporter tag after the probe has bound to its target protein. This "tag-and-modify" approach could be useful for identifying the targets of non-covalent binders.
Moreover, the development of bifunctional probes, containing both a fluorosulfonyl "warhead" and a separate recognition motif, could enable the study of protein-protein interactions. One part of the probe would covalently bind to a specific protein of interest, while the other part could be designed to interact with its binding partners, allowing for the capture and identification of protein complexes.
Design of Next-Generation Reagents for Precise Biochemical Interrogation and Mechanistic Discovery
The versatility of the this compound scaffold allows for the design of a wide array of next-generation reagents for precise biochemical interrogation. By systematically modifying the substituents on the aromatic ring, the reactivity and selectivity of the fluorosulfonyl group can be fine-tuned. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the sulfur center, leading to probes with tailored reactivity profiles. mdpi.com
Furthermore, the development of fragment-based libraries of fluorosulfonyl-containing compounds derived from this compound could be a powerful tool for drug discovery. chemrxiv.org Screening these libraries against a panel of protein targets could lead to the identification of novel covalent inhibitors for a variety of diseases. The detailed mechanistic studies of these inhibitors would not only provide valuable therapeutic leads but also deepen our understanding of the fundamental principles of enzyme catalysis and protein function. The continued innovation in the design and application of such reagents will undoubtedly drive future discoveries in chemical biology and medicine. rsc.orgacs.org
Q & A
Q. What are the established synthetic routes for 4-(Fluorosulfonyl)-3-methoxybenzoic acid, and what key reaction conditions optimize yield?
The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route starts with 3-methoxybenzoic acid, followed by chlorosulfonation at the para position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent fluorination replaces the chlorosulfonyl group via reaction with potassium fluoride or HF-pyridine at elevated temperatures (80–100°C). Key optimization factors include stoichiometric control of fluorinating agents, inert atmosphere to prevent hydrolysis, and purification via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- FT-IR : Identify sulfonyl (S=O asymmetric stretch at ~1370–1350 cm⁻¹ and symmetric stretch at ~1170–1150 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹, C=O at ~1680 cm⁻¹) groups. Methoxy C–O stretches appear at ~1250 cm⁻¹ .
- NMR : H NMR should show methoxy protons as a singlet (~δ 3.8–4.0 ppm) and aromatic protons split by substituents (e.g., para-fluorosulfonyl induces deshielding). F NMR confirms the fluorosulfonyl group (δ ~50–60 ppm) .
- LC-MS/MS : Molecular ion [M–H]⁻ at m/z 248 (CHFOS) with fragmentation patterns reflecting loss of SOF (–102 Da) .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence the reactivity of 3-methoxybenzoic acid derivatives in nucleophilic aromatic substitution (NAS) compared to other electron-withdrawing groups?
The fluorosulfonyl group (–SOF) is a stronger electron-withdrawing group than –NO or –CF, activating the aromatic ring for NAS at the ortho and para positions. Kinetic studies show higher reactivity in polar aprotic solvents (e.g., DMF) due to enhanced stabilization of the Meisenheimer intermediate. Competitive hydrolysis of –SOF under aqueous conditions requires careful pH control (pH 7–9) to favor substitution over degradation .
Q. What strategies exist for resolving contradictions in thermal stability data of this compound derivatives across different studies?
Contradictions often arise from varying experimental setups. To standardize results:
- Use differential scanning calorimetry (DSC) under inert gas (N) to measure decomposition onset temperatures.
- Compare thermogravimetric analysis (TGA) data at controlled heating rates (e.g., 10°C/min).
- Account for crystallinity differences via X-ray diffraction (XRD), as amorphous phases degrade faster .
Q. How can researchers design experiments to evaluate the potential of this compound as a building block in supramolecular chemistry?
- Co-crystallization studies : Screen with hydrogen-bond acceptors (e.g., pyridines) to assess sulfonyl and carboxylic acid interactions. Single-crystal XRD reveals packing motifs .
- Computational modeling : Use DFT to calculate electrostatic potential surfaces, predicting interaction sites.
- Stability assays : Test solubility in ionic liquids or deep eutectic solvents for applications in conductive materials .
Methodological Notes
- Safety : Handle fluorosulfonyl derivatives in fume hoods with HF-resistant gloves (hydrolysis releases HF) .
- Data validation : Cross-reference spectral data with analogs like 4-chlorosulfonyl-3-methoxybenzoic acid to confirm functional group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
